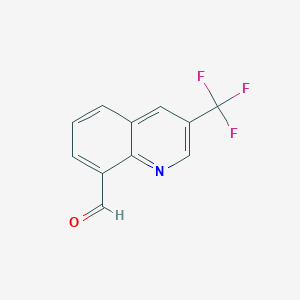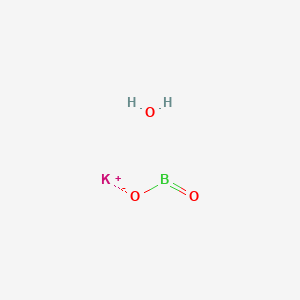
Potassium metaborate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium metaborate hydrate: is a chemical compound with the formula KBO₂·xH₂O. It is a hydrated form of potassium metaborate, which is a salt of metaboric acid. This compound is known for its solubility in water and its ability to form various hydrates. It is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Potassium metaborate hydrate can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the water. The reaction can be represented as follows: [ \text{KOH} + \text{H}_3\text{BO}_3 \rightarrow \text{KBO}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium carbonate (K₂CO₃) with boric acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then crystallized and dried to obtain the desired hydrate form.
化学反应分析
Types of Reactions: Potassium metaborate hydrate undergoes various chemical reactions, including:
Hydrolysis: It reacts with water to form boric acid and potassium hydroxide.
Dehydration: Upon heating, it loses water molecules to form anhydrous potassium metaborate.
Complex Formation: It can form complexes with other metal ions.
Common Reagents and Conditions:
Hydrolysis: Water at room temperature.
Dehydration: Heating at elevated temperatures.
Complex Formation: Metal salts in aqueous solution.
Major Products Formed:
Hydrolysis: Boric acid (H₃BO₃) and potassium hydroxide (KOH).
Dehydration: Anhydrous potassium metaborate (KBO₂).
Complex Formation: Metal-borate complexes.
科学研究应用
Chemistry: Potassium metaborate hydrate is used as a reagent in various chemical reactions and as a precursor for the synthesis of other boron-containing compounds.
Biology: It is used in biological research to study the effects of boron on cell growth and development.
Medicine: Research is being conducted on its potential use in medical applications, such as drug delivery systems and as a component in certain pharmaceuticals.
Industry: In the industrial sector, it is used in the production of glass and ceramics, as well as in the formulation of cleaning agents and detergents.
作用机制
The mechanism of action of potassium metaborate hydrate involves its ability to interact with water molecules and other chemical species. In aqueous solutions, it dissociates into potassium ions (K⁺) and metaborate ions (BO₂⁻). The metaborate ions can further interact with water to form boric acid and hydroxide ions. These interactions are crucial for its various applications in chemistry and industry.
相似化合物的比较
Sodium metaborate (NaBO₂): Similar in structure and properties but contains sodium instead of potassium.
Lithium metaborate (LiBO₂): Contains lithium and is used in different applications due to its unique properties.
Calcium metaborate (Ca(BO₂)₂): Contains calcium and has different solubility and reactivity characteristics.
Uniqueness: Potassium metaborate hydrate is unique due to its high solubility in water and its ability to form various hydrates. This makes it particularly useful in applications where solubility and hydration are important factors.
属性
分子式 |
BH2KO3 |
|---|---|
分子量 |
99.93 g/mol |
IUPAC 名称 |
potassium;oxido(oxo)borane;hydrate |
InChI |
InChI=1S/BO2.K.H2O/c2-1-3;;/h;;1H2/q-1;+1; |
InChI 键 |
XUGZFXNEVPSCOL-UHFFFAOYSA-N |
规范 SMILES |
B(=O)[O-].O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


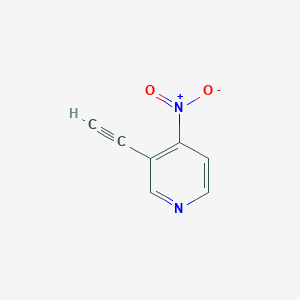
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)
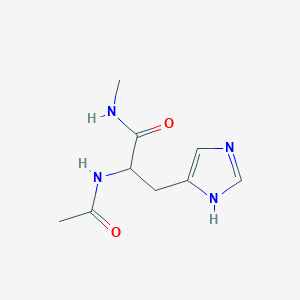
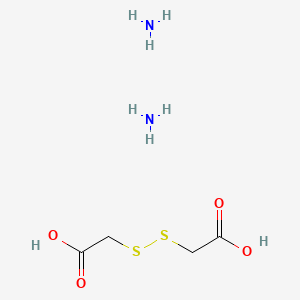
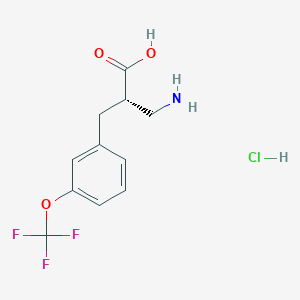
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)
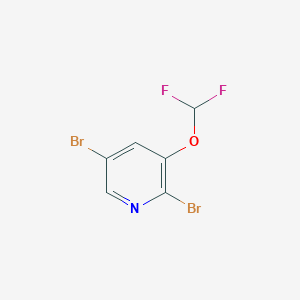
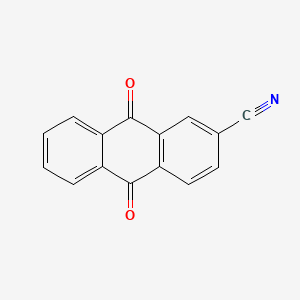
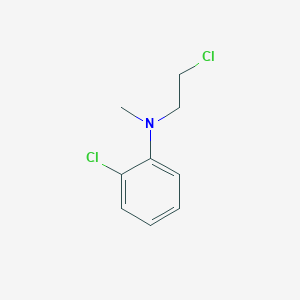
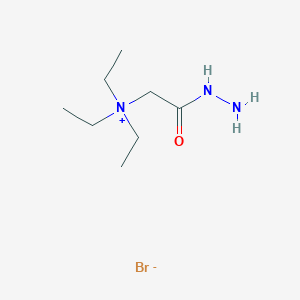
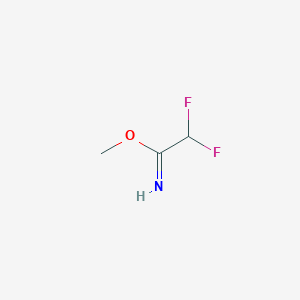
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
